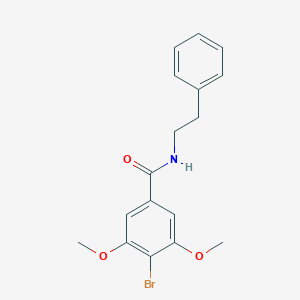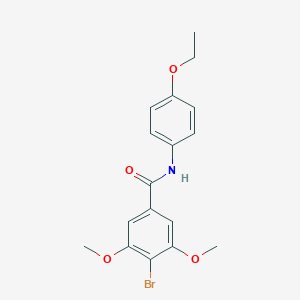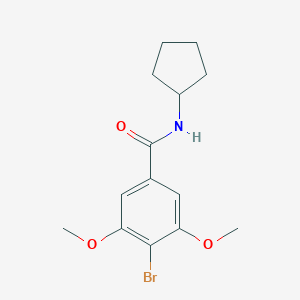
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been used in the treatment of asthma and other respiratory disorders. It is also known for its ability to promote muscle growth and weight loss, making it a popular performance-enhancing drug in the sports industry. In recent years, Clenbuterol has gained attention in the scientific research community for its potential applications in various fields.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide acts as a beta-2 adrenergic agonist, binding to beta-2 adrenergic receptors in the body. This results in the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which in turn leads to the relaxation of smooth muscle and increased metabolic rate. N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide also has an anabolic effect on skeletal muscle, promoting muscle growth and protein synthesis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilatory effects, N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to increase metabolic rate and fat oxidation, leading to weight loss. It also has an anabolic effect on skeletal muscle, promoting muscle growth and protein synthesis. N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects, reducing inflammation in the lungs and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has a number of advantages and limitations for lab experiments. Its bronchodilatory effects make it useful for studying respiratory function, while its anabolic effects make it useful for studying muscle growth and protein synthesis. However, its potential for abuse in the sports industry and its side effects, such as tachycardia and tremors, limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide. In the medical field, further studies are needed to determine its potential use in the treatment of respiratory disorders and muscle wasting disorders. In the sports industry, research is needed to develop methods for detecting N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide abuse and to determine its long-term effects on athletic performance. Additionally, research is needed to identify potential side effects and to develop safer alternatives to N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process involving the reaction of 4-aminoacetophenone with 5-chloro-2-methylbenzoyl chloride, followed by reduction and subsequent acylation. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been the subject of numerous scientific studies, with research focusing on its potential applications in various fields. In the medical field, N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been studied for its potential use in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It has also been investigated for its potential use in the treatment of muscle wasting disorders such as sarcopenia and cachexia.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
|---|---|
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-9-5-6-10(14)7-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Clé InChI |
VVPPJBFDCFDRPX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
